molecular formula C17H16N2O5S B509077 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide CAS No. 663168-20-5

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B509077
CAS No.: 663168-20-5
M. Wt: 360.4g/mol
InChI Key: ZRLNKGFWHLYWBM-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound. It belongs to the class of benzisothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using a suitable amine and carboxylic acid derivative.

    Oxidation: The final step involves the oxidation of the benzisothiazole core to introduce the dioxido and oxo functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole: The parent compound, known for its diverse biological activities.

    Benzothiazole: Similar structure but lacks the sulfone group.

    Thiazole: A simpler structure with a similar sulfur-nitrogen heterocycle.

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the dioxido and oxo functionalities, which can impart distinct chemical and biological properties compared to other benzisothiazole derivatives.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNKGFWHLYWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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